molecular formula C14H10ClN3O3 B4414215 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B4414215
M. Wt: 303.70 g/mol
InChI Key: PWFHLNJENBMYSL-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 2-chlorophenyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and appropriate nucleophiles.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide
  • N-(3-bromophenyl)-5-(2-chlorophenyl)-2-furamide

Uniqueness

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is unique due to its specific combination of structural features, including the oxadiazole ring and the furan ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-10-5-2-1-4-9(10)13-17-12(21-18-13)8-16-14(19)11-6-3-7-20-11/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFHLNJENBMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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